

Crystal Structure of Pigment Red 48:4: A Technical Overview

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Compound of Interest

Compound Name: *Pigment Red 48:4*

Cat. No.: *B1170613*

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An In-depth Guide for Researchers and Scientists

Pigment Red 48:4 (PR 48:4) is a manganese-laked monoazo pigment widely utilized in printing inks, coatings, and plastics for its vibrant bluish-red hue and good fastness properties.^[1] Despite its commercial significance, a complete elucidation of its crystal structure has remained elusive. This technical guide provides a comprehensive summary of the known structural information for Pigment Red 48:4, details the analytical techniques employed for its characterization, and presents a case study of the closely related and structurally defined Pigment Red 48:2.

Introduction to Pigment Red 48:4

Pigment Red 48 is a family of metal salts of a monoazo dye. The core structure is formed by the coupling of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 3-hydroxy-2-naphthoic acid.^[2] The specific metal cation determines the variant, with Pigment Red 48:4 being the manganese salt.^{[2][3]} Research indicates that at least two crystalline phases of the manganese salt exist, but the quality of the X-ray powder diffraction (XRPD) patterns obtained from these phases has so far been insufficient to allow for a complete crystal structure determination.^[4]

Like other β -naphthol derived azo pigments, Pigment Red 48:4 is understood to exist predominantly in the more stable hydrazone tautomeric form in the solid state.^{[2][4]} This is a critical feature, as the tautomeric form influences the pigment's color, stability, and lightfastness.

Chemical and Known Structural Data of Pigment Red 48:4

While detailed crystallographic data is not available, the fundamental chemical properties of Pigment Red 48:4 are well-established.

Property	Value
C.I. Name	Pigment Red 48:4
C.I. Number	15865:4
CAS Number	5280-66-0
Chemical Formula	$C_{18}H_{11}ClMnN_2O_6S$
Molecular Weight	473.75 g/mol
Chemical Class	Monoazo Lake
Metal Salt	Manganese

Case Study: Crystal Structure of Pigment Red 48:2

To illustrate the crystallographic analysis of this pigment family, the well-characterized calcium salt, Pigment Red 48:2 (PR 48:2), serves as an excellent proxy. Its crystal structure has been successfully solved from XRPD data for both a monohydrate (α -phase) and an anhydrate (β -phase) form.[\[4\]](#)

The crystal structures of both phases are organized in a double-layer arrangement. A non-polar layer contains the phenyl and naphthalene groups, while a polar/ionic layer comprises the calcium ions, water molecules (in the monohydrate), and the sulfonate, carboxylate, and carbonyl functional groups.[\[4\]](#)

Table of Crystallographic Data for Pigment Red 48:2

Parameter	α -Phase (Monohydrate)	β -Phase (Anhydrate)
Chemical Formula	$\text{Ca}[\text{C}_{18}\text{H}_{11}\text{ClN}_2\text{O}_6\text{S}]\cdot\text{H}_2\text{O}$	$\text{Ca}[\text{C}_{18}\text{H}_{11}\text{ClN}_2\text{O}_6\text{S}]$
Crystal System	Monoclinic	Monoclinic
Space Group	$P2_1/c$	Not specified
Coordination (Ca^{2+})	8	7

Note: Detailed unit cell parameters (a, b, c, β , V) for the β -phase are not explicitly provided in the search results.

Experimental Protocols

The characterization of pigments like PR 48:4 relies on a combination of analytical techniques to determine both the arrangement of atoms in the crystal lattice and the molecule's tautomeric state.

X-ray Powder Diffraction (XRPD) for Crystal Structure Determination

XRPD is the principal technique for determining the crystal structure of powdered materials.^[2] It provides information on unit cell dimensions, space group symmetry, and molecular packing.^[2]

Generalized Protocol:

- **Sample Preparation:** The dry pigment powder is gently ground in an agate mortar to ensure a random orientation of crystallites. The powder is then back-loaded into a sample holder to minimize preferred orientation effects.^[5]
- **Data Acquisition:** The sample is placed in a powder diffractometer. A monochromatic X-ray beam (commonly Cu K α radiation) is directed at the sample.^[5] The sample holder is rotated while a detector records the intensity of the diffracted X-rays over a range of 2θ angles (typically 5° to 80°).^{[5][6]}

- **Data Analysis (Rietveld Refinement):** The resulting diffraction pattern is analyzed. The crystal structure is solved and refined using the Rietveld method, where a calculated diffraction pattern based on a structural model is fitted to the experimental data. The model is adjusted (refining atomic positions, lattice parameters, etc.) to achieve the best possible fit.

Solid-State NMR (ssNMR) for Tautomerism Determination

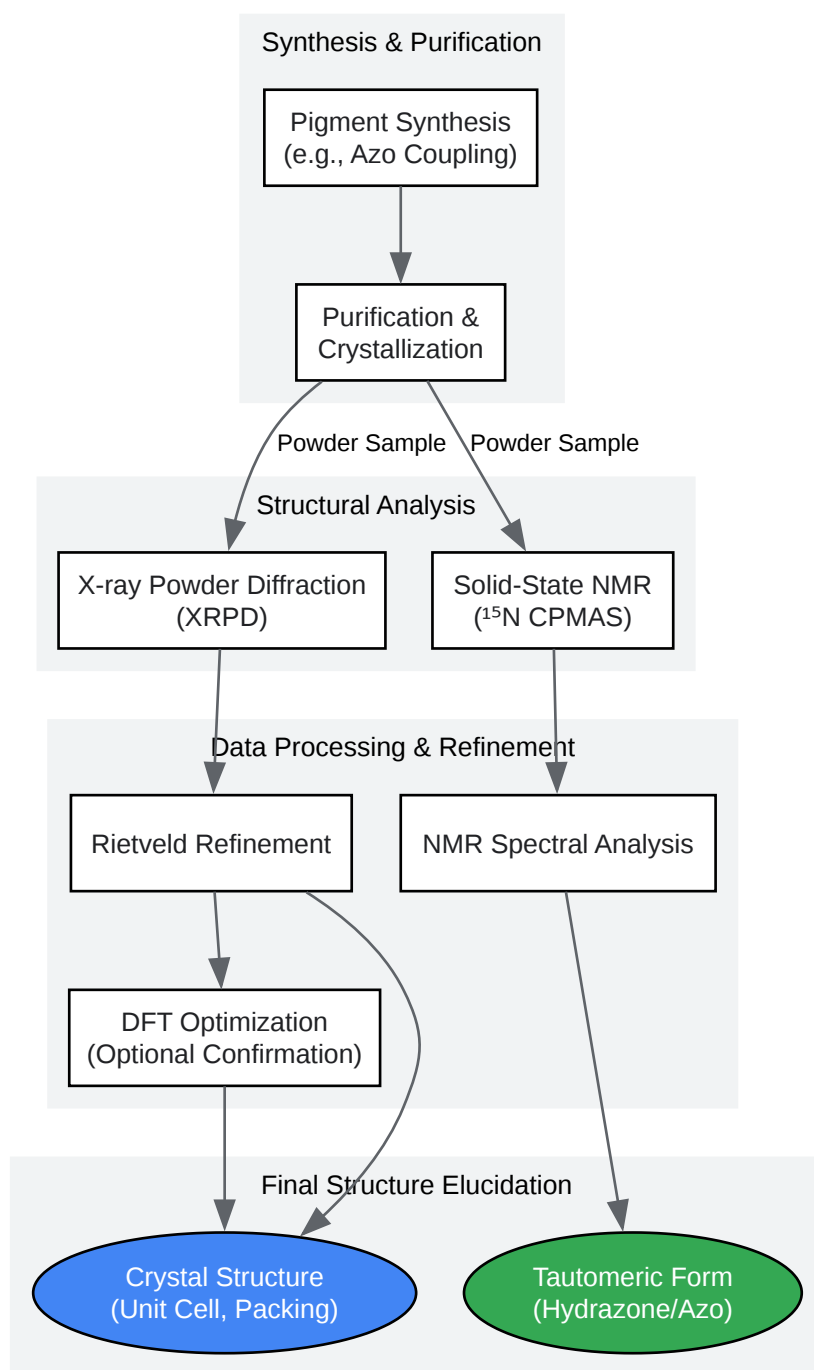
Solid-state NMR spectroscopy is crucial for determining the tautomeric state (azo vs. hydrazone) of the pigment in its solid form.^[2] ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a particularly powerful technique for this purpose.^[4]

Generalized Protocol:

- **Sample Preparation:** The dry pigment powder is packed into a zirconia rotor.
- **Data Acquisition:** The rotor is placed in the NMR spectrometer and spun at high speed at a specific "magic angle" (54.74°) relative to the main magnetic field.^[7] This spinning averages out anisotropic interactions that would otherwise broaden the spectral lines.^[7] A pulse sequence, such as CPMAS, is used to transfer magnetization from abundant protons to the rare ¹⁵N nuclei, enhancing the signal.
- **Data Analysis:** The resulting ¹⁵N chemical shifts are analyzed. The distinct chemical environments of the nitrogen atoms in the azo (-N=N-) versus the hydrazone (-NH-N=C<) form produce characteristic and distinguishable peaks in the NMR spectrum, allowing for an unambiguous determination of the tautomeric state.^[8]

Generalized Workflow for Pigment Structure Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of an organic pigment's crystal structure.



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Generalized workflow for organic pigment crystal structure analysis.

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